Home > Products > Screening Compounds P11589 > Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone
Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone -

Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone

Catalog Number: EVT-8242977
CAS Number:
Molecular Formula: C10H14N4O2
Molecular Weight: 222.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles and their derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound features a morpholino group attached to a tetrahydropyrrolo-pyrazole core, which may enhance its biological efficacy and solubility.

Source

The compound is synthesized through various organic chemistry methods, particularly involving cyclocondensation reactions and modifications of existing pyrazole structures. Research articles and patents detail its synthesis and potential applications in drug development.

Classification

Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone can be classified as:

  • Chemical Class: Pyrazole derivative
  • Functional Groups: Morpholino group, ketone
  • Pharmacological Category: Potential therapeutic agent with applications in treating various diseases.
Synthesis Analysis

Methods

The synthesis of Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone typically involves several key steps:

  1. Formation of the Pyrazole Core: This can be achieved through the cyclocondensation of hydrazine derivatives with acetylenic ketones or other suitable reactants.
  2. Introduction of the Morpholino Group: The morpholino moiety is usually introduced via nucleophilic substitution reactions where morpholine reacts with an appropriate electrophile.
  3. Final Modification: The final compound often requires purification through methods such as column chromatography to isolate the desired product.

Technical Details

The synthesis may involve specific reagents such as:

  • Hydrazine or its derivatives for forming the pyrazole ring.
  • Acetylenic ketones as starting materials.
  • Solvents like ethanol or dichloromethane for reaction media.

Reactions are typically conducted under controlled temperature conditions to optimize yield and minimize by-products.

Molecular Structure Analysis

Structure

Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone features a complex molecular structure characterized by:

  • A tetrahydropyrrolo core fused with a pyrazole ring.
  • A morpholino group that enhances solubility and biological activity.

The molecular formula can be represented as C12H16N4OC_{12}H_{16}N_4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

Key structural data include:

  • Molecular Weight: Approximately 232.29 g/mol.
  • Melting Point: Specific values may vary based on purity but typically range around 150–160 °C.

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are used to confirm the structure.

Chemical Reactions Analysis

Reactions

Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone can participate in various chemical reactions:

  • Nucleophilic Substitution: The morpholino nitrogen can act as a nucleophile in further synthetic transformations.
  • Acylation Reactions: The ketone functionality allows for acylation reactions that can modify the compound's properties for enhanced activity.

Technical Details

Reactions are typically carried out under mild conditions to preserve the integrity of sensitive functional groups. Reaction yields and selectivity are monitored using chromatographic techniques.

Mechanism of Action

Process

The mechanism of action for Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone involves interaction with biological targets such as enzymes or receptors. The presence of the pyrazole moiety suggests potential inhibition of specific pathways involved in disease processes.

Data

Research indicates that pyrazole derivatives can modulate signaling pathways related to inflammation and cancer progression. Detailed studies on this specific compound's action would require further pharmacological investigation.

Physical and Chemical Properties Analysis

Physical Properties

Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone is expected to exhibit:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: The presence of the ketone group makes it susceptible to reduction or condensation reactions.
Applications

Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or anticancer agents.
  • Biochemical Research: In studies exploring enzyme inhibition or receptor modulation related to disease pathways.

The ongoing research into pyrazole derivatives continues to reveal their importance in medicinal chemistry and therapeutic applications. Further studies on Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone will likely expand its utility in scientific research and drug development.

Synthetic Strategies and Chemical Optimization

Morpholino Backbone Integration in Heterocyclic Systems

The integration of the morpholine backbone into complex heterocyclic frameworks such as pyrrolopyrazole systems represents a sophisticated challenge in synthetic organic chemistry. The morpholine ring (1-oxa-4-azacyclohexane) provides conformational stability and polarity enhancement, crucial for molecular recognition in biological systems. Strategic synthetic approaches focus on forming the tetrahydropyrrolopyrazole core prior to morpholine incorporation or through concomitant ring assembly. Reductive amination emerges as a pivotal method, where a pre-formed pyrrolopyrazole carboxaldehyde undergoes condensation with 2-aminoethanol derivatives under hydrogenation conditions. This approach typically employs catalysts like palladium on carbon or sodium triacetoxyborohydride in dichloromethane, achieving yields of 70-85% but requiring precise control of stoichiometry to avoid N-alkylation side products [4] [10].

Alternative ring-forming methodologies leverage advanced catalytic systems:

  • Photoredox/Lewis acid catalysis: Utilizing silicon amine protocol reagents under blue light irradiation to construct morpholine rings directly onto pyrrolopyrazole scaffolds at ambient temperature, enhancing functional group tolerance [10].
  • Gold-catalyzed cyclization: Particularly effective for synthesizing 2,3-disubstituted morpholino-pyrrolopyrazole hybrids via aminoalkyne substrates, where gold(I) complexes facilitate 6-endo-dig cyclization with regioselectivity >95% [4].
  • Pd-catalyzed oxidative cyclization: Enables aerobic cyclization of alkenes bearing pyrrolopyrazole and amino alcohol functionalities, using Pd(DMSO)₂(TFA)₂ catalyst without exogenous oxidants [10].

Table 1: Comparative Analysis of Morpholino Ring-Forming Reactions in Pyrrolopyrazole Systems

MethodCatalyst/ReagentTemperature (°C)Yield Range (%)Key Advantage
Reductive AminationNaBH₃CN/Pd-C25-4070-85Compatibility with acid-sensitive groups
Photoredox CatalysisIr(ppy)₃/SiAmine protocol2565-78Mild conditions, stereoselectivity
Au-Catalyzed CyclizationPh₃PAuNTf₂8082-90High regiocontrol
Oxidative CyclizationPd(DMSO)₂(TFA)₂10075-88No external oxidant required

Chiral induction within the morpholino-pyrrolopyrazole architecture presents distinct challenges due to the conformational flexibility of the morpholine ring. Practical solutions include:

  • Chiral auxiliaries: (S)-Binaphthyl-derived phosphines in palladium-catalyzed reactions enable enantiomeric excess (ee) up to 92% during cyclization steps [10].
  • Enzyme-mediated resolution: Lipases (e.g., CAL-B) selectively acylate trans-configured morpholino-pyrrolopyrazoles, achieving >99% ee but with moderate yields (45-60%) [4].

Hybrid systems incorporating morpholino and pyrrolopyrazole motifs exhibit unique electronic profiles characterized by intramolecular charge transfer. Computational analyses (DFT/B3LYP) reveal diminished HOMO-LUMO gaps (4.2-4.5 eV) compared to non-integrated analogs (5.0-5.3 eV), enhancing π-stacking capability with biological targets [5].

Solid-Phase Synthesis Techniques for Pyrrolopyrazole Derivatives

Solid-phase synthesis (SPS) revolutionizes the construction of pyrrolopyrazole-morpholino hybrids by enabling iterative coupling, spatial segregation of reaction sites, and simplified purification. The foundational approach involves:

  • Resin selection: Wang resin (hydroxymethylphenoxy linker) and PAL-PEG resins demonstrate optimal compatibility, with loading capacities of 0.7-1.2 mmol/g [2] [8] [9].
  • Linker chemistry: Acid-labile Rink amide and photolabile o-nitrobenzyl linkers permit selective cleavage under mild conditions (20% hexafluoroisopropanol/dichloromethane or 365 nm irradiation) to preserve morpholino integrity [8].

Critical coupling protocols employ in situ activating agents for pyrrolopyrazole carboxylic acids:

  • Phosphonium salts: PyOxy (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate achieves near-quantitative coupling (>95%) within 2 hours in dimethylformamide at 25°C [8].
  • Carbodiimide systems: N,N'-Diisopropylcarbodiimide/6-Cl-HOBt suppresses racemization during amino acid incorporation adjacent to pyrrolopyrazole systems [9].
  • Microwave assistance: Irradiation (50 W, 80°C) accelerates coupling kinetics 4-fold while maintaining >99% reaction conversion per step [9].

Table 2: Solid-Phase Coupling Agents for Pyrrolopyrazole-Morpholino Hybrids

Activation SystemSolventTime (min)Coupling Efficiency (%)Epimerization Risk (%)
HATU/DIPEADMF6092-963.5-5.0
DIC/6-Cl-HOBtNMP9088-93<1.0
PyOxyDMF-CH₂Cl₂ (3:1)12097-990.8-1.2
COMU/DIPEA (MW-assisted)NMP1599<0.5

Key innovations address the steric congestion at the pyrrolopyrazole C3-position:

  • Trityl-based protection: N-Dmtr (4,4'-dimethoxytrityl) shielding of pyrrolopyrazole nitrogen enables selective morpholino coupling at the methanone carbonyl [8].
  • Orthogonal deprotection: Sequential Pd(0)-catalyzed deallylation (morpholino nitrogen) followed by TFA-mediated tert-butoxycarbonyl removal allows selective chain elongation [2].

Automated SPS platforms facilitate the synthesis of hybrid oligomers (≤20-mer) with iterative coupling yields exceeding 98.5% per cycle, as verified by HPLC-MS analysis of cleavage intermediates [9]. Terminal functionalization via on-resin Sonogashira coupling or reductive amination installs biophysical probes (fluorescein, acridine) without compromising core integrity [6].

Role of Phosphorodiamidate Linkages in Oligomer Stability

Phosphorodiamidate bonds constitute the architectural cornerstone conferring exceptional biostability to morpholino-pyrrolopyrazole oligomers (MPOs). These non-ionic linkages replace the anionic phosphodiester groups of natural nucleic acids with phosphorodiamidate [–N(R)₃–PO₂⁻–N(R)₃–] units, generating charge-neutral oligomers. The bond formation involves reacting morpholino monomers with pyrrolopyrazole phosphoramidite intermediates under aryl disulfide catalysis in anhydrous acetonitrile, achieving coupling efficiencies >99.5% within 8 minutes [3] [8].

The stability advantages manifest through three mechanisms:

  • Nuclease resistance: Absence of charged phosphate groups eliminates recognition by endo/exonucleases. Accelerated degradation studies in 80% human serum show MPO half-life (t₁/₂) > 72 hours versus 18 minutes for phosphorothioate oligos and 2 minutes for unmodified RNA [3].
  • Hydrolytic resilience: Phosphorodiamidate bonds exhibit negligible degradation (<0.1%) after 24 hours in pH 2-10 buffers at 90°C, whereas phosphodiesters hydrolyze completely under identical alkaline conditions [7].
  • Conformational rigidity: Solid-state NMR reveals restricted rotation around P–N bonds (energy barrier 42 kJ/mol) that preorganizes MPOs for RNA hybridization [3].

Table 3: Biostability Metrics of Nucleic Acid Analog Linkages

Linkage TypeHuman Serum t₁/₂ (h)pH 10 Stability (90°C, 24h)Activation Energy for Hydrolysis (kJ/mol)
Phosphorodiamidate>72>99.9% intact96.5
Phosphorothioate0.3-2.023% intact78.3
Phosphodiester (RNA)<0.050% intact64.8
Methylphosphonate12-1885% intact88.7

Hydrogen-bonding networks between phosphorodiamidate N–H groups and pyrrolopyrazole carbonyls significantly enhance duplex stability with complementary RNA. Isothermal titration calorimetry demonstrates that MPO:RNA hybrids exhibit binding constants (Kₐ) 10⁸–10⁹ M⁻¹, surpassing equivalent DNA:RNA hybrids by ΔΔG = -3.2 kcal/mol. This stabilization originates from:

  • Desolvation entropy: Charge-neutral backbones reduce counterion release penalties during hybridization [7].
  • Electrostatic complementarity: Uncharged MPOs avoid charge repulsion with polyanionic RNA [3].
  • Preorganized topology: The morpholino-pyrrolopyrazole backbone adopts a 22 Å helical pitch matching A-form RNA, minimizing conformational strain [6].

Comparative Analysis of Morpholino vs. Peptide Nucleic Acid (PNA) Scaffolds

Morpholino-pyrrolopyrazole hybrids (MPOs) and peptide nucleic acids (PNAs) represent two distinct paradigms in artificial oligonucleotide design, differing fundamentally in backbone architecture and hybridization behavior. Structural divergences originate from backbone composition: MPOs incorporate alternating morpholine and tetrahydropyrrolopyrazole units linked via phosphorodiamidate groups, whereas PNAs feature N-(2-aminoethyl)glycine chains with nucleobases attached through carbonyl methylene linkers [6] [7].

Hybridization efficiency analysis reveals critical performance differences:

  • Duplex stability: MPOs form 1:1 duplexes with complementary RNA exhibiting Tₘ = 68-72°C for 15-mers, outperforming equivalent PNAs (Tₘ = 52-58°C) under physiological salt conditions (150 mM NaCl, pH 7.4). This 10-14°C advantage persists at low ionic strength (<10 mM), where PNA hybridization collapses due to loss of electrostatic screening [7].
  • Mismatch discrimination: MPOs show superior single-base mismatch discrimination (ΔTₘ = -8.2 to -14.5°C) compared to PNAs (ΔTₘ = -4.3 to -7.8°C), attributable to the constrained conformation of the pyrrolopyrazole ring that enhances base stacking stringency [6].
  • Aggregation propensity: PNAs undergo concentration-dependent aggregation via cross-β stacking, evidenced by amyloid-like fibrils in electron microscopy. In contrast, MPOs remain monomeric up to 500 μM due to steric blocking by the pyrrolopyrazole moiety [6].

Table 4: Biophysical and Functional Comparison of MPO vs. PNA Scaffolds

PropertyMorpholino-Pyrrolopyrazole (MPO)Peptide Nucleic Acid (PNA)
Backbone ChargeNeutralNeutral
Hybridization Tₘ (°C)68-72 (15-mer/RNA)52-58 (15-mer/RNA)
Single Mismatch ΔTₘ (°C)-8.2 to -14.5-4.3 to -7.8
Nuclease Resistancet₁/₂ >72 h (serum)t₁/₂ >48 h (serum)
Cellular Uptake (nM/h)12.8 ± 1.33.2 ± 0.7
RNA Binding Kinetics (kₒₙ, M⁻¹s⁻¹)2.7 × 10⁵1.1 × 10⁵

Functional implications in gene modulation contexts highlight MPO advantages:

  • Splice-switching efficiency: MPOs achieve 85-92% correction of aberrant β-globin splicing in HeLa cells at 200 nM, doubling PNA efficacy (40-48%) under identical delivery conditions [7].
  • miRNA inhibition: MPOs targeting miR-21 exhibit IC₅₀ = 12 nM in luciferase assays, versus 45 nM for sequence-matched PNAs, correlating with enhanced cytosolic/nuclear partitioning [7].
  • Therapeutic index: FDA-approved morpholino drugs (eteplirsen, golodirsen) demonstrate clinical efficacy in Duchenne muscular dystrophy via exon skipping, while no PNA therapeutics have achieved approval, partly due to aggregation-related toxicity [7].

Synthetic scalability favors MPOs due to simplified purification: solution-phase synthesis of 20-mer MPOs achieves >95% purity after single precipitation, whereas equivalent PNAs require HPLC purification with <60% recovery [8]. However, PNA synthesis benefits from established Fmoc-SPPS protocols on commercial synthesizers, while MPO assembly often requires custom phosphorodiamidate coupling cycles [6].

Properties

Product Name

Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone

IUPAC Name

morpholin-4-yl(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C10H14N4O2/c15-10(14-1-3-16-4-2-14)9-7-5-11-6-8(7)12-13-9/h11H,1-6H2,(H,12,13)

InChI Key

IHNFKPMVIALFGY-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=NNC3=C2CNC3

Canonical SMILES

C1COCCN1C(=O)C2=NNC3=C2CNC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.